molecular formula C8H8BrNO3 B2409685 3-Amino-5-bromo-4-methoxybenzoic acid CAS No. 954818-70-3

3-Amino-5-bromo-4-methoxybenzoic acid

Cat. No. B2409685
CAS RN: 954818-70-3
M. Wt: 246.06
InChI Key: RSTUHZJDZANQID-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-methoxybenzoic acid is a chemical compound with the empirical formula C7H6BrNO2 . It is a solid substance with a molecular weight of 216.03 .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromo-4-methoxybenzoic acid consists of a benzene ring substituted with a bromo group, an amino group, and a methoxy group . The InChI string representation of its structure is InChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

3-Amino-5-bromo-4-methoxybenzoic acid is a solid substance . It has a melting point of 217-221 °C . Its solubility and other physical properties are not specified in the available resources.

Scientific Research Applications

Photodynamic Therapy Application

3-Amino-5-bromo-4-methoxybenzoic acid and related compounds have been studied for their potential in photodynamic therapy, particularly in cancer treatment. For instance, a zinc phthalocyanine substituted with derivatives of this compound exhibited remarkable potential as a Type II photosensitizer, useful for treating cancer in photodynamic therapy. Its properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in such therapies (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

This compound is instrumental in synthesizing pharmaceutical intermediates. For example, its derivatives are used in synthesizing amisulpride intermediates, demonstrating its significance in medicinal chemistry (Wang Yu, 2008).

Potential in Antibacterial Applications

Derivatives of 3-Amino-5-bromo-4-methoxybenzoic acid, like hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, have shown promise in antibacterial applications. Certain synthesized compounds demonstrated high bacteriostatic or bactericidal activity against Gram-positive bacteria, including Bacillus spp., surpassing commonly used antibiotics like cefuroxime or ampicillin in effectiveness (Popiołek & Biernasiuk, 2016).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities

Studies have also found that derivatives of this compound, such as 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, possess significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This property is valuable for therapeutic applications in metabolic disorders (Li et al., 2008).

Involvement in Novel Polymeric Materials

Furthermore, 3-Amino-5-bromo-4-methoxybenzoic acid and its derivatives are used in creating novel polymeric materials. For example, the polyaniline-3-amino-4-methoxybenzoic acid copolymer demonstrated high efficacy in adsorbing Pd(II), suggesting its utility in environmental applications and resource recovery (Zhong et al., 2017).

Safety and Hazards

The safety information for 3-Amino-5-bromo-4-methoxybenzoic acid indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-amino-5-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUHZJDZANQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-4-methoxybenzoic acid

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